molecular formula C11H16Cl3N B3086198 [(3,4-Dichlorophenyl)methyl](2-methylpropyl)amine hydrochloride CAS No. 1158580-48-3

[(3,4-Dichlorophenyl)methyl](2-methylpropyl)amine hydrochloride

Cat. No.: B3086198
CAS No.: 1158580-48-3
M. Wt: 268.6 g/mol
InChI Key: CDMOUMMBYQXDIZ-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)methylamine hydrochloride is a substituted arylalkylamine hydrochloride salt. The compound features a 3,4-dichlorophenyl moiety linked to a 2-methylpropyl (isobutyl) amine group, with a hydrochloride counterion enhancing solubility and stability.

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-2-methylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N.ClH/c1-8(2)6-14-7-9-3-4-10(12)11(13)5-9;/h3-5,8,14H,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMOUMMBYQXDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC(=C(C=C1)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)methylamine hydrochloride typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-methylpropylamine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (3,4-Dichlorophenyl)methylamine hydrochloride can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

(3,4-Dichlorophenyl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences between the target compound and its closest analogs:

Compound Name Aryl Substituents Amine Substituents Molecular Formula Key Features
(3,4-Dichlorophenyl)methylamine hydrochloride (Target) 3,4-Dichloro 2-Methylpropyl (Isobutyl) C₁₁H₁₄Cl₂N • HCl High lipophilicity due to chlorine substituents; potential CNS activity.
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine HCl) 3,4-Dihydroxy Ethylamine C₈H₁₁NO₂ • HCl Catechol structure; neurotransmitter precursor (CAS 62-31-7).
3-(3,4-Dimethoxyphenyl)propylamine hydrochloride 3,4-Dimethoxy Methyl + Propyl C₁₂H₁₉NO₂ • HCl Methoxy groups enhance metabolic stability; hygroscopic solid (CAS 83979-31-1).
(3,5-Dichloropyridin-2-yl)methylamine hydrochloride 3,5-Dichloro (Pyridine ring) Methyl C₇H₇Cl₂N₂ • HCl Heterocyclic variant; limited solubility in polar solvents.
Key Observations:
  • Aryl Substituents : The 3,4-dichlorophenyl group in the target compound confers higher electron-withdrawing effects compared to dihydroxy (Dopamine HCl) or dimethoxy derivatives. This increases lipophilicity and may influence receptor binding kinetics .

Physicochemical Properties

Data from analogs suggest trends in solubility, stability, and melting points:

Property Target Compound (Inferred) Dopamine HCl 3-(3,4-Dimethoxyphenyl)propylamine HCl
Melting Point 180–190°C (estimated) 248–250°C 183–184°C
Solubility Moderate in polar solvents Highly water-soluble Slight in DMSO, methanol, chloroform
Stability Hygroscopic; stable at -20°C Air-sensitive Hygroscopic; requires dry storage
Notes:
  • The target compound’s dichlorophenyl group likely reduces aqueous solubility compared to dopamine’s polar catechol structure but improves lipid membrane permeability .
  • The dimethoxyphenyl analog’s lower melting point (183–184°C) versus dopamine HCl (248–250°C) reflects reduced intermolecular hydrogen bonding due to methoxy groups .
Insights:
  • Chlorinated and methoxylated analogs share similar irritant risks (skin/eye), likely due to amine and aryl reactivity .
  • Dopamine HCl’s lack of hazard warnings reflects its endogenous role and lower toxicity .

Research and Application Context

  • Neuropharmacology : Dopamine HCl is a neurotransmitter precursor, whereas dichloro/methoxy derivatives may target trace amine-associated receptors (TAARs) .
  • Chemical Synthesis : The dimethoxyphenyl analog’s stability under hygroscopic conditions suggests utility as a synthetic intermediate .

Biological Activity

(3,4-Dichlorophenyl)methylamine hydrochloride is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorophenyl group and an amine functional group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The structural formula of (3,4-Dichlorophenyl)methylamine hydrochloride can be represented as follows:

C12H16Cl2NHCl\text{C}_{12}\text{H}_{16}\text{Cl}_2\text{N}\cdot \text{HCl}

This compound features a dichlorophenyl moiety attached to a branched alkyl amine, enhancing its solubility and biological reactivity.

The biological activity of (3,4-Dichlorophenyl)methylamine hydrochloride is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that it may act as a triple reuptake inhibitor , affecting the reuptake of serotonin, norepinephrine, and dopamine. This mechanism is significant for its potential antidepressant effects .

Biological Activities

The compound has been investigated for several biological activities:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit antimicrobial and antifungal properties, suggesting potential applications in treating infections.
  • Neuropharmacological Effects : As a triple reuptake inhibitor, it demonstrates promise in treating mood disorders by enhancing neurotransmitter availability in the synaptic cleft .
  • Anticancer Potential : Preliminary research indicates that this compound may have cytotoxic effects against certain cancer cell lines, warranting further investigation into its therapeutic applications in oncology.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of (3,4-Dichlorophenyl)methylamine hydrochloride:

  • In Vitro Studies : A study reported that this compound significantly inhibited the reuptake of serotonin and norepinephrine in neuronal cultures, demonstrating its potential as an antidepressant agent .
  • Animal Models : In vivo studies using mouse models have shown that administration of this compound resulted in behavioral changes indicative of antidepressant-like effects, supporting its potential use in treating depression .
  • Antimicrobial Testing : Research has highlighted the antimicrobial activity against various bacterial strains, indicating its potential utility in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (3,4-Dichlorophenyl)methylamine hydrochloride, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3,4-DichloroanilineAniline derivativeUsed in dye manufacturing
2-MethylpropylanilineMethylated anilineExhibits different biological activities
N,N-Dimethyl-3,4-dichloroanilineDimethylated derivativePotentially more lipophilic

This table illustrates how (3,4-Dichlorophenyl)methylamine hydrochloride is distinct due to its specific combination of functional groups that may influence its biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(3,4-Dichlorophenyl)methyl](2-methylpropyl)amine hydrochloride
Reactant of Route 2
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[(3,4-Dichlorophenyl)methyl](2-methylpropyl)amine hydrochloride

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